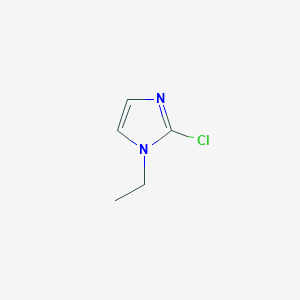

2-Chloro-1-ethyl-1H-imidazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1-ethylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN2/c1-2-8-4-3-7-5(8)6/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLXIEZPBTPFWKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CN=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10653268 | |

| Record name | 2-Chloro-1-ethyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10653268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946061-13-8 | |

| Record name | 2-Chloro-1-ethyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10653268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Chloro-1-ethyl-1H-imidazole

Abstract: This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Chloro-1-ethyl-1H-imidazole, a key intermediate in pharmaceutical and materials science. The document details a robust synthetic protocol, purification methodologies, and in-depth analytical characterization. The content is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven guidance.

Introduction: The Significance of this compound

Imidazole derivatives are a cornerstone in medicinal chemistry due to their wide range of biological activities.[1][2] These heterocyclic compounds are integral to the structure of essential biomolecules like the amino acid histidine and are found in numerous pharmaceuticals, including antifungal agents and anticancer drugs.[3] The introduction of a chlorine atom at the 2-position of the imidazole ring, as in this compound, provides a versatile synthetic handle for further functionalization, making it a valuable building block in the development of novel therapeutic agents and functional materials.[4][5]

This guide will focus on a common and efficient two-step synthesis of this compound, starting from the corresponding imidazolone precursor. We will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, and outline a comprehensive characterization workflow to ensure the identity and purity of the final product.

Synthesis of this compound

The synthesis is typically achieved through a two-step process: first, the formation of the 1-ethyl-1H-imidazol-2(3H)-one precursor, followed by its chlorination.

Step 1: Synthesis of 1-ethyl-1H-imidazol-2(3H)-one (Precursor)

The precursor, 1-ethyl-1H-imidazol-2(3H)-one, is synthesized via the condensation of a suitable 1,2-dicarbonyl compound with urea or a urea equivalent in the presence of an acid catalyst. This established method provides a reliable route to the imidazolone core.

Step 2: Chlorination of 1-ethyl-1H-imidazol-2(3H)-one

The crucial chlorination step is most commonly achieved using phosphorus oxychloride (POCl₃).[6] This powerful chlorinating agent effectively converts the cyclic amide (lactam) functionality of the imidazolone into the desired 2-chloroimidazole.

Mechanism Rationale: Phosphorus oxychloride is a highly effective reagent for this transformation due to the electrophilicity of the phosphorus atom. The reaction proceeds through the formation of a phosphate ester intermediate by the nucleophilic attack of the carbonyl oxygen of the imidazolone onto the phosphorus atom of POCl₃. Subsequent elimination and rearrangement, driven by the formation of stable byproducts, lead to the formation of the 2-chloroimidazole.[7] The use of a slight excess of POCl₃ often ensures the reaction goes to completion.

Experimental Protocol: Chlorination

Materials:

-

1-ethyl-1H-imidazol-2(3H)-one

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM, anhydrous)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, ice bath.

Procedure:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, suspend 1-ethyl-1H-imidazol-2(3H)-one (1 equivalent) in anhydrous dichloromethane.

-

Reagent Addition: Cool the suspension to 0 °C using an ice bath. Add phosphorus oxychloride (1.5 - 2 equivalents) dropwise via the dropping funnel.

-

Reaction: After the addition is complete, remove the ice bath and slowly heat the reaction mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.

-

Neutralization: Slowly neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. Caution: This will cause gas evolution (CO₂). Perform this step in a well-ventilated fume hood.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Purification

The crude product often contains unreacted starting material and byproducts from the chlorination reaction. Purification is typically achieved by column chromatography on silica gel.

Experimental Protocol: Column Chromatography

Materials:

-

Silica gel (60-120 mesh)

-

Hexanes

-

Ethyl acetate

-

Glass column, flasks, TLC plates.

Procedure:

-

Slurry Preparation: Prepare a slurry of silica gel in hexanes.

-

Column Packing: Pack a glass column with the silica gel slurry.

-

Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the packed column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexanes, starting with a low polarity mixture (e.g., 5% ethyl acetate in hexanes) and gradually increasing the polarity.

-

Fraction Collection: Collect fractions and monitor them by TLC.

-

Concentration: Combine the pure fractions and concentrate under reduced pressure to yield the purified this compound.

Characterization

Thorough characterization is essential to confirm the structure and purity of the synthesized compound. The primary techniques used are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the ethyl group and the two protons on the imidazole ring. The chemical shifts, splitting patterns (multiplicity), and integration values are key for structural confirmation.

-

An ethyl group will typically show a triplet for the methyl protons and a quartet for the methylene protons.

-

The two protons on the imidazole ring will appear as distinct signals, likely doublets due to coupling with each other.

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The chemical shift of the carbon atom attached to the chlorine (C2) will be a key indicator of successful chlorination.

Predicted NMR Data

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Imidazole-H | ~6.9-7.2 ppm (d) | ~115-125 ppm |

| Imidazole-H | ~6.8-7.1 ppm (d) | ~125-135 ppm |

| N-CH₂-CH₃ | ~3.9-4.2 ppm (q) | ~40-50 ppm |

| N-CH₂-CH₃ | ~1.3-1.5 ppm (t) | ~14-18 ppm |

| C-Cl | - | ~130-140 ppm |

Note: Predicted chemical shifts are approximate and can vary based on the solvent and instrument used.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound. For this compound (C₅H₇ClN₂), the expected molecular ion peak will show a characteristic isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

-

Expected Molecular Ion [M]⁺: m/z corresponding to C₅H₇³⁵ClN₂

-

Expected Isotopic Peak [M+2]⁺: m/z corresponding to C₅H₇³⁷ClN₂

Characterization Workflow Diagram

Caption: Workflow for the characterization of this compound.

Safety and Handling

-

Phosphorus oxychloride (POCl₃): is highly corrosive and reacts violently with water. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

This compound: The toxicological properties of this compound may not be fully characterized. It is prudent to handle it with care, avoiding skin contact and inhalation.

Conclusion

This guide has outlined a reliable and well-established method for the synthesis and characterization of this compound. By following the detailed protocols and understanding the underlying chemical principles, researchers can confidently prepare this valuable synthetic intermediate for a wide range of applications in drug discovery and materials science. The provided characterization data serves as a benchmark for ensuring the quality and identity of the synthesized compound.

References

- 1. Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. WO1998046571A1 - Methods for synthesizing 2-substituted imidazoles - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-1-ethyl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physicochemical properties of 2-Chloro-1-ethyl-1H-imidazole, a heterocyclic compound of interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights into the experimental determination and theoretical significance of these properties.

Section 1: Core Physicochemical Profile

This compound is a substituted imidazole with a molecular formula of C₅H₇ClN₂. Its structure, featuring a five-membered aromatic ring with two nitrogen atoms, a chlorine substituent at the 2-position, and an ethyl group at the 1-position, dictates its chemical behavior and physical characteristics. Understanding these properties is fundamental to its application in drug design, synthesis, and formulation.

Summary of Physicochemical Data

The following table summarizes the known and estimated physicochemical properties of this compound.

| Property | Value | Source/Method |

| Molecular Formula | C₅H₇ClN₂ | - |

| Molecular Weight | 130.58 g/mol | Calculated |

| Boiling Point | 225.3 °C at 760 mmHg | [1] |

| Density | 1.2 g/cm³ | [1] |

| Melting Point | Not available (likely a low-melting solid or liquid at room temperature) | Estimation |

| Water Solubility | Not available (expected to be sparingly soluble) | Estimation |

| pKa (of conjugate acid) | ~6-7 | Estimated based on imidazole derivatives[2][3] |

Significance of Physicochemical Properties in a Research Context

-

Molecular Weight: A fundamental property influencing stoichiometry in chemical reactions and a key parameter in mass spectrometry.

-

Boiling Point: Indicates the volatility of the compound. A relatively high boiling point suggests strong intermolecular forces.

-

Density: Useful for converting between mass and volume, particularly in reaction setup and purification processes.

-

Melting Point: A sharp melting point is a crucial indicator of purity for crystalline solids. For this compound, its absence in readily available data suggests it may be a liquid or a low-melting solid at ambient temperatures.

-

Solubility: Dictates the choice of solvents for synthesis, purification (e.g., crystallization, chromatography), and biological assays. Its expected low solubility in water is typical for small, relatively nonpolar organic molecules.

-

pKa: The acid dissociation constant of the protonated imidazole ring is critical for understanding its behavior in biological systems, as it determines the charge state of the molecule at physiological pH. This, in turn, influences its ability to cross cell membranes and interact with biological targets.

Section 2: Experimental Determination of Physicochemical Properties

This section outlines the standard experimental protocols for determining the key physicochemical properties of this compound. The methodologies are presented with an emphasis on the underlying scientific principles.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions to a liquid. For a pure crystalline substance, this occurs over a narrow temperature range.

Protocol: Capillary Melting Point Method [1][4]

-

Sample Preparation: A small amount of the finely powdered, dry solid is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or oil bath and a thermometer or temperature probe.

-

Heating: The sample is heated at a steady, slow rate (1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last crystal melts (completion of melting) are recorded as the melting point range.

Causality Behind Experimental Choices:

-

Fine Powder: Ensures uniform heat distribution throughout the sample.

-

Slow Heating Rate: Allows for thermal equilibrium between the sample, the heating medium, and the thermometer, leading to an accurate measurement. Rapid heating can cause the thermometer reading to lag behind the actual temperature of the sample.

Caption: Workflow for Melting Point Determination.

Solubility Determination

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. It is typically expressed as the maximum amount of solute that can dissolve in a given amount of solvent at a specific temperature.

Protocol: Qualitative Solubility Testing [5][6][7][8]

-

Sample Preparation: Place approximately 10-20 mg of the solid or 1-2 drops of the liquid into a small test tube.

-

Solvent Addition: Add about 0.5 mL of the chosen solvent (e.g., water, diethyl ether, ethanol, 5% HCl, 5% NaOH) to the test tube.

-

Mixing: Agitate the mixture vigorously for 1-2 minutes.

-

Observation: Observe if the substance has completely dissolved. If not, the substance is classified as insoluble or sparingly soluble in that solvent.

-

Systematic Approach: A systematic approach using a flowchart of different solvents (water, ether, acidic, and basic solutions) can provide information about the polarity and functional groups present in the molecule.

Causality Behind Experimental Choices:

-

Small Sample and Solvent Volumes: Allows for rapid assessment and minimizes waste.

-

Vigorous Agitation: Ensures that the entire sample comes into contact with the solvent, maximizing the chance of dissolution.

-

Use of Acidic and Basic Solutions: Helps to identify acidic or basic functional groups. For this compound, solubility in dilute acid would be expected due to the basic nitrogen atoms in the imidazole ring.

Caption: Systematic Approach to Qualitative Solubility Testing.

pKa Determination

The pKa is a measure of the acidity of a compound. For this compound, the relevant pKa is that of its conjugate acid (the protonated form).

Protocol: Potentiometric Titration [2]

-

Solution Preparation: A precise amount of the compound is dissolved in a suitable solvent (e.g., water or a water-alcohol mixture).

-

Titration Setup: The solution is placed in a beaker with a pH electrode and a magnetic stirrer. A standardized solution of a strong acid (e.g., HCl) is used as the titrant.

-

Titration: The titrant is added in small, known increments, and the pH of the solution is recorded after each addition.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

Causality Behind Experimental Choices:

-

Standardized Titrant: Ensures an accurate determination of the moles of acid or base added.

-

pH Electrode: Provides a precise and continuous measurement of the solution's acidity.

-

Half-Equivalence Point: At this point, the concentrations of the protonated and unprotonated forms of the imidazole are equal, and according to the Henderson-Hasselbalch equation, the pH is equal to the pKa.

Section 3: Synthesis of this compound

A common approach to substituted imidazoles involves the initial formation of the imidazole ring followed by functionalization. A likely pathway for this compound could involve:

-

Synthesis of 1-ethyl-1H-imidazole: This can be achieved through the alkylation of imidazole with an ethylating agent such as ethyl iodide or diethyl sulfate.

-

Chlorination of 1-ethyl-1H-imidazole: The 2-position of the imidazole ring is susceptible to deprotonation by a strong base followed by reaction with a chlorinating agent, or direct chlorination under specific conditions.

Proposed Synthetic Workflow:

-

Step 1: N-Ethylation of Imidazole

-

Imidazole is deprotonated with a base like sodium hydride in an aprotic solvent such as tetrahydrofuran (THF).

-

The resulting imidazolide anion is then reacted with an ethyl halide (e.g., ethyl bromide) to yield 1-ethyl-1H-imidazole.

-

-

Step 2: C-2 Chlorination

-

1-ethyl-1H-imidazole is treated with a strong base like n-butyllithium at low temperature to selectively deprotonate the C-2 position.

-

The resulting lithiated intermediate is then quenched with a chlorine source, such as hexachloroethane, to afford this compound.

-

Caption: Proposed Synthesis of this compound.

Section 4: Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the imidazole ring and the ethyl group. The chemical shifts of the imidazole protons will be influenced by the electron-withdrawing chlorine atom. The ethyl group should exhibit a characteristic triplet for the methyl protons and a quartet for the methylene protons due to spin-spin coupling.

-

¹³C NMR: The carbon NMR spectrum will provide information about the carbon skeleton. The carbon atom attached to the chlorine (C-2) will have a characteristic chemical shift. The other two carbons of the imidazole ring and the two carbons of the ethyl group will also show distinct signals.[11][12][13]

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum will display characteristic absorption bands corresponding to the various functional groups and the aromatic ring system. Key expected absorptions include:

-

C-H stretching vibrations of the aromatic imidazole ring and the aliphatic ethyl group.

-

C=N and C=C stretching vibrations within the imidazole ring.

-

C-N stretching vibrations.

-

The C-Cl stretching vibration, which typically appears in the fingerprint region.[14][15][16][17]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M+): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (130.58 g/mol ).

-

Isotopic Pattern: Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak will appear as a pair of peaks (M+ and M+2) separated by two mass units, with a characteristic intensity ratio of approximately 3:1. This isotopic signature is a strong indicator of the presence of one chlorine atom in the molecule.[18][19][20][21]

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. byjus.com [byjus.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 7. chem.ws [chem.ws]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Electronic Fingerprint of the Protonated Imidazole Dimer Probed by X-ray Absorption Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. chemguide.co.uk [chemguide.co.uk]

- 20. researchgate.net [researchgate.net]

- 21. youtube.com [youtube.com]

Introduction: The Analytical Imperative for Substituted Imidazoles

An In-Depth Technical Guide to the Predicted Spectroscopic Profile of 2-Chloro-1-ethyl-1H-imidazole

Imidazole derivatives are a cornerstone of medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals and functional materials.[1] The precise substitution pattern on the imidazole ring dictates the molecule's biological activity and physical properties. Consequently, unambiguous structural confirmation is not merely a procedural step but a foundational requirement for meaningful research and development. This compound, a halogenated N-alkylated imidazole, presents a unique analytical profile. This guide provides a detailed exploration of its predicted spectroscopic fingerprint using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and its Spectroscopic Implications

To interpret the spectra, we must first consider the electronic environment of each atom within this compound. The structure consists of a five-membered aromatic imidazole ring, an N-ethyl substituent, and a C2-chloro substituent. The chlorine atom, being highly electronegative, will exert a significant inductive effect, influencing the chemical shifts of nearby nuclei. The N-ethyl group introduces aliphatic protons and carbons, which will be distinct from the aromatic ring signals.

Caption: Figure 1: Structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Blueprint of the Molecule

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution.[2] The choice of experiment and parameters is critical for obtaining high-quality, interpretable data. For a compound like this compound, a standard ¹H and ¹³C NMR in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) provides a complete picture of the proton and carbon framework.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will reveal the number of distinct proton environments, their relative numbers (integration), and their neighboring protons (multiplicity). We predict four unique signals for this molecule.

-

Imidazole Protons (H-4 and H-5): The two protons on the imidazole ring are in different chemical environments. H-5 is adjacent to the N-ethyl group, while H-4 is adjacent to the other nitrogen. These will appear as two distinct signals in the aromatic region, likely as doublets due to coupling to each other. Their chemical shifts will be downfield due to the aromatic nature of the ring. We predict H-4 to be slightly more downfield than H-5.

-

Ethyl Group Protons (CH₂ and CH₃): The ethyl group will produce two signals. The methylene (CH₂) protons, being directly attached to a nitrogen atom (an α-position), will be deshielded and appear as a quartet due to coupling with the three methyl protons. The methyl (CH₃) protons will be further upfield and appear as a triplet, coupling to the two methylene protons.[3]

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1 | ~7.1 - 7.3 | Doublet (d) | 1H | Imidazole H-4 |

| 2 | ~6.9 - 7.1 | Doublet (d) | 1H | Imidazole H-5 |

| 3 | ~4.0 - 4.2 | Quartet (q) | 2H | N-CH₂ -CH₃ |

| 4 | ~1.3 - 1.5 | Triplet (t) | 3H | N-CH₂-CH₃ |

| Table 1: Predicted ¹H NMR Data (in CDCl₃) |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon environment. The presence of the electronegative chlorine and nitrogen atoms will significantly influence the chemical shifts.

-

Imidazole Carbons (C-2, C-4, C-5): C-2, being directly attached to both a chlorine and two nitrogen atoms, will be the most deshielded of the ring carbons. C-4 and C-5 will appear in the typical aromatic carbon region. Due to the fast tautomerization sometimes seen in imidazoles, these peaks can occasionally be broad or difficult to detect, although N-alkylation often mitigates this.[4]

-

Ethyl Group Carbons (CH₂ and CH₃): The methylene carbon (α) will be more deshielded than the methyl carbon (β) due to its proximity to the nitrogen atom.

| Predicted Signal | Chemical Shift (δ, ppm) | Assignment |

| 1 | ~140 - 145 | C 2-Cl |

| 2 | ~125 - 130 | C 4 |

| 3 | ~118 - 123 | C 5 |

| 4 | ~45 - 50 | N-CH₂ -CH₃ |

| 5 | ~14 - 18 | N-CH₂-CH₃ |

| Table 2: Predicted ¹³C NMR Data (in CDCl₃) |

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Key parameters include a spectral width of ~16 ppm, an acquisition time of ~3 seconds, and a relaxation delay of 2 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program. A wider spectral width (~240 ppm) and a longer acquisition time with more scans will be necessary to achieve a good signal-to-noise ratio.

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate the ¹H NMR signals.

Caption: Figure 2: Predicted NMR Correlation Diagram

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations. For this compound, the IR spectrum will confirm the presence of the aromatic ring, the alkyl chain, and the carbon-chlorine bond.

Predicted IR Absorption Bands:

-

C-H Stretching: Aromatic C-H stretches typically appear above 3000 cm⁻¹. Aliphatic C-H stretches from the ethyl group will be observed just below 3000 cm⁻¹.

-

C=N and C=C Stretching: The stretching vibrations of the imidazole ring bonds will appear in the 1600-1450 cm⁻¹ region. These are often sharp and characteristic of aromatic heterocycles.[5]

-

C-N Stretching: These vibrations will be found in the 1350-1000 cm⁻¹ region.

-

C-Cl Stretching: The carbon-chlorine bond stretch is expected in the fingerprint region, typically between 800-600 cm⁻¹.

| Predicted Frequency (cm⁻¹) | Vibrational Mode | Expected Intensity |

| 3100 - 3150 | Aromatic C-H Stretch | Medium-Weak |

| 2850 - 2980 | Aliphatic C-H Stretch | Medium |

| 1500 - 1600 | C=N Ring Stretch | Medium-Strong |

| 1450 - 1500 | C=C Ring Stretch | Medium-Strong |

| 1000 - 1200 | C-N Stretch | Medium |

| 650 - 800 | C-Cl Stretch | Medium-Strong |

| Table 3: Predicted Characteristic IR Absorption Bands |

Experimental Protocol: FT-IR Data Acquisition

-

Sample Preparation: As the compound is likely a solid or liquid, the Attenuated Total Reflectance (ATR) method is most efficient. Place a small amount of the sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Determining Mass and Fragmentation

Mass spectrometry provides the molecular weight of a compound and, through fragmentation, offers valuable clues about its structure. Electron Ionization (EI) is a common technique for volatile small molecules as it induces reproducible fragmentation patterns.

Predicted Mass Spectrum (EI):

-

Molecular Ion (M⁺): The molecular weight of C₅H₇ClN₂ is 130.58 g/mol . The mass spectrum will show a molecular ion peak at m/z 130. Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), a characteristic M+2 peak will be observed at m/z 132 with an intensity approximately one-third that of the M⁺ peak. This isotopic pattern is a definitive indicator of a single chlorine atom.

-

Fragmentation Pattern: The molecular ion is a radical cation that can undergo fragmentation. The most probable fragmentations involve the loss of stable neutral molecules or radicals from the parent ion.

-

Loss of Ethyl Radical: A primary fragmentation would be the cleavage of the N-CH₂ bond, resulting in the loss of an ethyl radical (•CH₂CH₃, 29 Da). This would produce a prominent cation at m/z 101.

-

Loss of Chlorine: Loss of a chlorine radical (•Cl, 35 Da) would yield a fragment at m/z 95.

-

Ring Fragmentation: Further fragmentation of the imidazole ring can occur, though these pathways are more complex.

-

| Predicted m/z | Relative Intensity | Identity of Fragment | Notes |

| 132 | ~33% of M⁺ | [C₅H₇³⁷ClN₂]⁺ | Isotopic peak for M⁺ |

| 130 | Base Peak (Predicted) | [C₅H₇³⁵ClN₂]⁺ | Molecular Ion (M⁺) |

| 101 | High | [M - C₂H₅]⁺ | Loss of ethyl radical |

| 95 | Medium | [M - Cl]⁺ | Loss of chlorine radical |

| Table 4: Predicted Key Fragments in EI-MS |

Experimental Protocol: EI-MS Data Acquisition

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or Gas Chromatography (GC-MS) if the sample is sufficiently volatile and thermally stable.

-

Ionization: Bombard the vaporized sample with high-energy electrons (typically 70 eV) in the ion source.

-

Mass Analysis: Separate the resulting positively charged ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which plots relative intensity versus m/z.

Caption: Figure 3: Predicted ESI-MS Fragmentation Pathway

Conclusion

The combined application of NMR, IR, and MS provides a comprehensive and self-validating system for the structural elucidation of this compound. This guide outlines the predicted spectroscopic data, which collectively form a unique analytical fingerprint. The ¹H and ¹³C NMR spectra are expected to detail the carbon-hydrogen framework, IR spectroscopy should confirm the key functional groups, and mass spectrometry will verify the molecular weight and primary structural motifs through its characteristic isotopic pattern and fragmentation. While based on prediction, this analysis serves as an authoritative guide for researchers working on the synthesis and characterization of this and related compounds.

References

An In-depth Technical Guide to the Crystal Structure Analysis of 1-[2-(2-chloroethoxy)ethyl]-2-methyl-4-nitro-1H-imidazole

This guide provides a comprehensive technical overview of the single-crystal X-ray diffraction analysis of 1-[2-(2-chloroethoxy)ethyl]-2-methyl-4-nitro-1H-imidazole, a significant analogue and impurity of the anti-protozoal drug metronidazole. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering insights into the experimental design, data acquisition, and structural elucidation of this compound.

Introduction: The Significance of 1-[2-(2-chloroethoxy)ethyl]-2-methyl-4-nitro-1H-imidazole in Drug Development

Imidazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] The title compound, 1-[2-(2-chloroethoxy)ethyl]-2-methyl-4-nitro-1H-imidazole (I), holds particular importance due to its structural relationship with metronidazole, a widely used antibacterial and antiprotozoal drug.[1][2][3][4][5] Understanding the three-dimensional structure of analogues and impurities like (I) is critical for several reasons:

-

Structure-Activity Relationship (SAR) Studies: Elucidating the precise atomic arrangement provides a foundational basis for understanding how molecular structure correlates with biological activity. This knowledge is instrumental in designing more potent and selective drug candidates.

-

Impurity Profiling and Quality Control: As an impurity in metronidazole preparations, characterizing (I) is essential for ensuring the safety and efficacy of the final drug product.[3][5]

-

Mechanistic Insights: The nitro group in nitroimidazoles is crucial to their mechanism of action, which involves bioreduction to reactive intermediates.[3] Detailed structural information can shed light on how subtle modifications to the molecular framework might influence this process.

This guide will walk through the entire process of determining the crystal structure of (I), from its synthesis and crystallization to the final analysis of its molecular and supramolecular features.

Synthesis and Crystallization: From Powder to High-Quality Single Crystals

The journey to determining a crystal structure begins with the synthesis of the compound and the subsequent growth of high-quality single crystals suitable for X-ray diffraction.

Synthesis of 1-[2-(2-chloroethoxy)ethyl]-2-methyl-4-nitro-1H-imidazole

The synthesis of the title compound is achieved through the direct alkylation of 2-methyl-4-nitroimidazole.[2] Following the reaction, the crude product is purified using column chromatography over silica gel with an ethyl acetate/hexane solvent system.[2][3]

Crystallization Protocol: The Art of Crystal Growth

Obtaining single crystals of sufficient size and quality is often the most challenging step in a crystal structure analysis. For 1-[2-(2-chloroethoxy)ethyl]-2-methyl-4-nitro-1H-imidazole, single crystals were successfully grown from an ethyl acetate solution using the slow evaporation method.[2]

Step-by-Step Crystallization Protocol:

-

Prepare a Saturated Solution: Dissolve the purified compound in a minimal amount of high-purity ethyl acetate at room temperature to create a saturated or near-saturated solution.

-

Ensure a Clean Environment: Filter the solution to remove any particulate matter that could act as unwanted nucleation sites.

-

Slow Evaporation: Place the solution in a loosely covered vial or beaker to allow for the slow evaporation of the solvent. This gradual increase in concentration encourages the formation of a small number of large, well-ordered crystals rather than a large number of small, poorly-diffracting crystals.

-

Incubation: Store the crystallizing solution in a vibration-free environment at a constant temperature.

-

Crystal Harvesting: Once suitable crystals have formed (typically with dimensions of 0.1-0.3 mm), carefully harvest them from the mother liquor.

The success of this process is predicated on the principle of achieving a state of supersaturation slowly, which is the driving force for crystallization. The choice of solvent is critical; ethyl acetate proved to be optimal for this compound, balancing solubility and volatility to promote ordered crystal growth.

Single-Crystal X-ray Diffraction: Unveiling the Atomic Architecture

Single-crystal X-ray diffraction is the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid.[6] The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.

Experimental Workflow

The following diagram illustrates the key stages of a single-crystal X-ray diffraction experiment.

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Detailed Experimental Protocol

-

Crystal Mounting: A suitable single crystal of (I) was mounted on the tip of a fine glass fiber using polyisobutene oil. This assembly was then secured in a copper mounting pin.[1] The choice of a non-reactive oil and a cryo-compatible mount is crucial for low-temperature data collection.

-

Data Collection: The mounted crystal was placed in a stream of cold nitrogen gas at 100 K using a liquid-nitrogen-based cryostat.[1] Collecting data at low temperatures minimizes thermal vibrations of the atoms, leading to a sharper diffraction pattern and a more precise final structure. Diffraction data were collected on a suitable diffractometer.

-

Data Processing: The raw diffraction images were processed to integrate the intensities of the Bragg reflections. These intensities were then scaled and merged to produce a unique set of reflection data.

-

Structure Solution and Refinement: The crystal structure was solved using direct methods and then refined using a full-matrix least-squares procedure.[6] This iterative process adjusts the atomic positions and displacement parameters to minimize the difference between the observed and calculated structure factors.

Results and Discussion: The Crystal Structure of 1-[2-(2-chloroethoxy)ethyl]-2-methyl-4-nitro-1H-imidazole

The single-crystal X-ray diffraction analysis of (I) revealed a wealth of structural information, from the molecular conformation to the intermolecular interactions that govern the crystal packing.

Crystallographic Data Summary

The key crystallographic parameters for 1-[2-(2-chloroethoxy)ethyl]-2-methyl-4-nitro-1H-imidazole are summarized in the table below.

| Parameter | Value |

| Chemical Formula | C₈H₁₂ClN₃O₃ |

| Formula Weight | 233.65 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Molecules per Asymmetric Unit (Z') | 2 |

| Data Collection Temperature | 100 K |

| CCDC Deposition Number | 2249490 |

Data sourced from the International Union of Crystallography.[2]

Molecular Structure and Conformation

The asymmetric unit of the crystal contains two independent molecules, designated as A and B.[1][2][7][8] Both molecules feature an essentially planar methyl-nitro-1H-imidazole core.[1][2][7][8] The nitro group is only slightly twisted out of the plane of the imidazole ring.[1]

A key feature of the crystal structure is the disorder observed in the chloroethoxyethyl side chain of both independent molecules.[1][2][7][8] This means that the side chain adopts two different conformations within the crystal lattice. This conformational flexibility arises from the rotation around the single bonds of the side chain.[1]

Supramolecular Features and Intermolecular Interactions

Despite the presence of potential hydrogen bond acceptors (oxygen and nitrogen atoms) and donors (C-H groups), the crystal structure of (I) lacks conventional strong hydrogen bonds.[1][2][7] Instead, the crystal packing is dominated by a network of weak C-H···O, C-H···N, and C-H···Cl interactions.[1][2][7] These weak interactions are crucial in connecting the molecules into dimers and further into layers.[1][2][7]

The Hirshfeld surface analysis, a powerful tool for visualizing and quantifying intermolecular interactions, reveals that the molecular environments of the two independent molecules are very similar.[2][7] The analysis shows that contacts involving hydrogen atoms, particularly H···O, H···H, and H···Cl, are the most significant contributors to the overall crystal packing.[2][7]

Conclusion and Future Perspectives

The successful determination of the crystal structure of 1-[2-(2-chloroethoxy)ethyl]-2-methyl-4-nitro-1H-imidazole provides invaluable, high-resolution data for this pharmaceutically relevant compound. The detailed understanding of its molecular conformation, including the disorder in the side chain, and the nature of the weak intermolecular interactions that guide its crystal packing, offers a solid foundation for further computational and experimental studies.

This structural information can be leveraged in several ways:

-

Informing Drug Design: The precise geometry can be used as a starting point for in silico drug design and docking studies to explore its interaction with biological targets.

-

Improving Crystallization of Related Compounds: The successful crystallization protocol can serve as a guide for obtaining single crystals of other challenging imidazole derivatives.

-

Enhancing Analytical Methods: The crystallographic data provides a definitive reference for the solid-state characterization of this compound.

The data for this crystal structure is publicly available through the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 2249490, ensuring its accessibility to the global scientific community for further research and innovation.

References

- 1. Crystal structure and Hirshfeld surface analysis of 1-[2-(2-chloroethoxy)ethyl]-2-methyl-4-nitro-1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.iucr.org [journals.iucr.org]

- 3. 1-(2-(2-Chloroethoxy)ethyl)-2-methyl-5-nitro-1H-imidazole | 16156-93-7 | Benchchem [benchchem.com]

- 4. Crystal structure and Hirshfeld surface analysis of 1-[2-(2-chloro-eth-oxy)eth-yl]-2-methyl-4-nitro-1 H-imidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cas 16156-93-7,1-[2-(2-Chloroethoxy)ethyl]-2-methyl-5-nitro-1H-imidazole | lookchem [lookchem.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Crystal Structure And Hirshfeld Surface Analysis Of 1-[2-(2-chloroethoxy)ethyl]-2-methyl-4-nitro-1h-imidazole - Amrita Vishwa Vidyapeetham [amrita.edu]

An In-Depth Technical Guide to the Synthesis of Chloro-Substituted Imidazoles

<_in-depth_technical_guide_on_the_synthesis_of_chloro-substituted_imidazoles>

Introduction: The Enduring Significance of Chloro-Substituted Imidazoles

The imidazole nucleus is a cornerstone of heterocyclic chemistry, prominently featured in a vast array of biologically active molecules and functional materials.[1][2][3] The introduction of a chloro substituent onto this aromatic scaffold dramatically alters its physicochemical properties, often enhancing its pharmacological potency and providing a versatile handle for further synthetic transformations. Chloro-substituted imidazoles are key intermediates in the synthesis of pharmaceuticals, including antifungal agents, anticancer drugs, and antihypertensive medications.[4][5][6] Their utility also extends to materials science, where they find applications as ligands in catalysis and as components of ionic liquids.[7][8]

This technical guide provides a comprehensive overview of the principal synthetic strategies for accessing chloro-substituted imidazoles. It is designed for researchers, scientists, and drug development professionals, offering not just a compilation of methods, but also a critical analysis of the underlying principles, regiochemical considerations, and practical insights to guide the selection and execution of the most appropriate synthetic route.

Strategic Approaches to Chloro-Imidazole Synthesis

The synthesis of chloro-substituted imidazoles can be broadly categorized into two main strategies:

-

Direct Chlorination of a Pre-formed Imidazole Ring: This approach involves the direct introduction of a chlorine atom onto an existing imidazole or substituted imidazole core. The choice of chlorinating agent and reaction conditions is paramount to controlling the regioselectivity and preventing over-chlorination.

-

Ring Synthesis from Chlorinated Precursors: This strategy involves the construction of the imidazole ring from acyclic or heterocyclic precursors that already bear the desired chloro substituent. This can be an effective method for accessing specific isomers that are difficult to obtain via direct chlorination.

The following sections will delve into the specifics of these strategies, providing detailed protocols and mechanistic insights.

Part 1: Direct Chlorination of the Imidazole Nucleus

The direct chlorination of imidazoles is a widely employed and often straightforward approach. However, the inherent nucleophilicity of the imidazole ring and the potential for multiple reactive sites necessitate careful control over the reaction conditions. The regioselectivity of chlorination is highly dependent on the nature of the chlorinating agent, the solvent, and the presence of substituents on the imidazole ring.

Electrophilic Chlorination with N-Chlorosuccinimide (NCS)

N-Chlorosuccinimide (NCS) is a versatile and widely used reagent for the electrophilic chlorination of a variety of organic substrates, including electron-rich heterocycles.[9][10] It is a crystalline solid that is relatively safe to handle and offers a source of "Cl+".[10]

Causality Behind Experimental Choices:

The reaction of NCS with imidazoles typically proceeds via an electrophilic aromatic substitution mechanism. The choice of solvent is critical; polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are often used to solubilize the imidazole substrate and the NCS reagent.[11][12] The reaction temperature can be adjusted to control the rate of reaction, with milder conditions often favoring higher regioselectivity. In some cases, the presence of an acid catalyst can accelerate the reaction, although this can also lead to a decrease in selectivity.[12]

Protocol: One-Step Synthesis of 4-chloro-1H-imidazole-2-carboxylic acid ethyl ester using NCS [11]

This protocol describes the direct chlorination of ethyl 1H-imidazole-2-carboxylate to afford the corresponding 4-chloro derivative.

Materials:

-

Ethyl 1H-imidazole-2-carboxylate (Compound A)

-

N-Chlorosuccinimide (NCS)

-

Dimethylformamide (DMF) or N-methylpyrrolidone (NMP)

-

Acetic acid, trifluoroacetic acid, or methanesulfonic acid (optional organic acid)

Procedure:

-

In a suitable reaction vessel, dissolve 50 g of ethyl 1H-imidazole-2-carboxylate in 1 L of DMF or NMP.

-

(Optional) Add 10 mL of an organic acid (e.g., acetic acid).

-

Cool the mixture to 0 °C in an ice bath.

-

Prepare a solution of NCS in DMF or NMP (e.g., 500 mL of a solution containing the desired molar equivalent of NCS). The mass ratio of the imidazole starting material to NCS can range from 1:0.5 to 1:1.[11]

-

Slowly add the NCS solution dropwise to the cooled imidazole solution while maintaining the temperature between -5 to 0 °C.[11]

-

Stir the reaction mixture for approximately 17 hours at this temperature.

-

Upon completion of the reaction (monitored by TLC or other suitable analytical techniques), the product, 4-chloro-1H-imidazole-2-carboxylic acid ethyl ester, can be isolated by standard workup procedures.

Self-Validating System:

The success of this protocol relies on the careful control of temperature to minimize side reactions and the dropwise addition of the NCS solution to maintain control over the exothermic reaction. The use of an optional organic acid can enhance the rate of chlorination, but its impact on yield and purity should be evaluated for the specific substrate.

Chlorination with Sulfuryl Chloride (SO₂Cl₂)

Sulfuryl chloride is a powerful chlorinating agent that can be used for the direct chlorination of aromatic and heteroaromatic compounds.[13][14][15] It often reacts under free-radical conditions, but can also participate in electrophilic chlorination, particularly in the presence of a Lewis acid catalyst.

Causality Behind Experimental Choices:

Reactions with sulfuryl chloride are typically carried out in inert solvents such as dichloromethane or chloroform. The reaction can be initiated by heat or a radical initiator like AIBN.[13] The regioselectivity can be influenced by the presence of substituents on the imidazole ring and the reaction conditions.

Protocol: General Procedure for Chlorination using Sulfuryl Chloride

Materials:

-

Imidazole substrate

-

Sulfuryl chloride (SO₂Cl₂)

-

Inert solvent (e.g., dichloromethane, chloroform)

-

Radical initiator (e.g., AIBN, optional)

Procedure:

-

Dissolve the imidazole substrate in the chosen inert solvent in a reaction vessel equipped with a reflux condenser and a dropping funnel.

-

(Optional) Add a catalytic amount of a radical initiator.

-

Slowly add sulfuryl chloride dropwise to the solution at a controlled temperature (often room temperature or slightly elevated).

-

Stir the reaction mixture for the required time, monitoring the progress by TLC.

-

After completion, the reaction is typically quenched by the careful addition of water or an aqueous basic solution to destroy any unreacted sulfuryl chloride.

-

The product is then extracted with an organic solvent and purified by standard methods.

Trustworthiness:

Given the reactive nature of sulfuryl chloride, this protocol must be performed in a well-ventilated fume hood. The slow addition of the reagent is crucial to control the reaction rate and temperature. Quenching the reaction carefully is essential for safety.

Chlorination using Sodium Hypochlorite (NaOCl)

Sodium hypochlorite, the active ingredient in household bleach, can be an effective and environmentally friendly chlorinating agent for imidazoles, particularly for the synthesis of di- and trichloroimidazoles.[16]

Causality Behind Experimental Choices:

This method often proceeds in a basic medium, which can influence the reactivity of the imidazole ring.[16] The concentration of the sodium hypochlorite solution and the molar ratio of the reactants are key parameters to optimize for achieving the desired level of chlorination.

Protocol: Synthesis of 4,5-Dichloroimidazole using Sodium Hypochlorite [16]

Materials:

-

Imidazole

-

Sodium hypochlorite solution

Procedure:

-

The reaction is typically carried out by adding the sodium hypochlorite solution to a solution of imidazole.

-

The optimal molar ratio of imidazole to sodium hypochlorite has been found to be approximately 1:2 for the synthesis of 4,5-dichloroimidazole.[16]

-

The reaction can be performed at room temperature.

-

The progress of the reaction can be monitored by UV-Visible spectroscopy or other analytical techniques.

-

The product can be isolated and purified by standard methods.

Authoritative Grounding:

Studies have shown that varying the concentration of the chlorinating agent can control the degree of chlorination, with higher concentrations leading to di-substituted products.[16]

Part 2: Ring Synthesis Strategies for Chloro-Imidazoles

Constructing the imidazole ring from precursors that already contain a chlorine atom offers a powerful alternative to direct chlorination, often providing access to specific isomers that are otherwise difficult to obtain.

The Sandmeyer Reaction for 2-Chloroimidazoles

The Sandmeyer reaction is a classic transformation used to convert an aryl or heteroaryl amine into a halide via a diazonium salt intermediate.[17][18][19][20] This method is particularly useful for the synthesis of 2-chloroimidazoles from 2-aminoimidazoles.

Causality Behind Experimental Choices:

The diazotization step, the formation of the diazonium salt from the amine, is typically carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium intermediate.[21] The subsequent reaction with a copper(I) chloride catalyst facilitates the displacement of the diazonium group with a chloride ion.

Protocol: Synthesis of 2-Chloroimidazole via a Sandmeyer-type Reaction [22]

This protocol describes the synthesis of 2-chloroimidazole starting from 2-aminoimidazole sulfate.

Materials:

-

2-Aminoimidazole sulfate

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Cuprous chloride (CuCl)

Procedure:

-

Diazotization: Dissolve the 2-aminoimidazole sulfate in aqueous hydrochloric acid and cool the solution to 0-5 °C.

-

Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C. Stir the mixture for a period to ensure complete formation of the diazonium salt.

-

Chlorination: In a separate vessel, prepare a solution or suspension of cuprous chloride in hydrochloric acid.

-

Slowly add the cold diazonium salt solution to the cuprous chloride solution. Vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure complete reaction.

-

The 2-chloroimidazole product can then be isolated by neutralization, extraction, and purification.

Trustworthiness:

Diazonium salts can be unstable and potentially explosive, especially when isolated. Therefore, it is crucial to perform the reaction at low temperatures and use the diazonium salt solution immediately in the next step without isolation.

Data Presentation: Comparison of Chlorination Methods

| Method | Chlorinating Agent | Typical Position(s) Chlorinated | Key Advantages | Key Disadvantages |

| NCS Chlorination | N-Chlorosuccinimide | C4/C5, C2 | Mild conditions, good functional group tolerance, commercially available reagent.[9][11] | Can be slow for less reactive imidazoles.[12] |

| Sulfuryl Chloride | SO₂Cl₂ | C2, C4, C5 | Powerful reagent, can chlorinate less reactive substrates.[13] | Can lead to over-chlorination, corrosive and moisture-sensitive reagent.[13] |

| Sodium Hypochlorite | NaOCl | C4, C5 | Inexpensive and environmentally friendly reagent.[16] | Often requires basic conditions, may not be suitable for all substrates.[16] |

| Sandmeyer Reaction | NaNO₂, CuCl | C2 | Specific for the synthesis of 2-chloroimidazoles from 2-aminoimidazoles.[17][22] | Requires careful temperature control, diazonium intermediates can be unstable.[21] |

Visualization of Synthetic Pathways

Diagram 1: General Strategies for Chloro-Imidazole Synthesis

Caption: Overview of the two primary synthetic approaches to chloro-substituted imidazoles.

Diagram 2: Workflow for NCS Chlorination

Caption: Step-by-step workflow for the chlorination of an imidazole using N-Chlorosuccinimide.

Diagram 3: Mechanism of the Sandmeyer Reaction

Caption: Simplified radical mechanism for the Sandmeyer reaction to produce 2-chloroimidazole.

Conclusion and Future Outlook

The synthesis of chloro-substituted imidazoles remains a vibrant area of research, driven by their continued importance in medicinal chemistry and materials science. While traditional methods such as direct chlorination with NCS and sulfuryl chloride, and ring synthesis via the Sandmeyer reaction, remain workhorse methodologies, there is a growing emphasis on the development of more sustainable and efficient protocols. The use of greener chlorinating agents like sodium hypochlorite is a step in this direction.[16]

Future research will likely focus on several key areas:

-

Catalytic C-H Chlorination: The development of regioselective C-H chlorination methods using transition metal catalysts could provide more direct and atom-economical routes to specific chloro-imidazole isomers.

-

Flow Chemistry: The use of microreactor technology could enable safer and more controlled chlorination reactions, particularly when using highly reactive reagents.

-

Biocatalysis: The exploration of enzymatic halogenation could offer highly selective and environmentally benign methods for the synthesis of chloro-imidazoles.

By building upon the foundational knowledge outlined in this guide and embracing these emerging technologies, the scientific community can continue to unlock the full potential of this important class of heterocyclic compounds.

References

- 1. jetir.org [jetir.org]

- 2. Various synthesis and biological evaluation of some tri -tetra-substituted imidazoles derivatives: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jocpr.com [jocpr.com]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. CN101948435A - Preparation method of 5-chlorine-1-methyl-4-nitro iminazole - Google Patents [patents.google.com]

- 6. US20080200690A1 - Preparation of 2-Substituted 4-Chloro-5-Formylimidazole and 5-Formylimidazole - Google Patents [patents.google.com]

- 7. Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids [beilstein-journals.org]

- 8. researchgate.net [researchgate.net]

- 9. N-Chlorosuccinimide (NCS) [organic-chemistry.org]

- 10. N-Chlorosuccinimide - Wikipedia [en.wikipedia.org]

- 11. CN111662233B - Method for synthesizing 4-chloro-1H-imidazole-2-carboxylic acid ethyl ester by one-step method - Google Patents [patents.google.com]

- 12. JP2966041B2 - Method for chlorination of imidazole ring - Google Patents [patents.google.com]

- 13. Sulfuryl chloride - Wikipedia [en.wikipedia.org]

- 14. US3920757A - Chlorination with sulfuryl chloride - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. journals.chemsociety.org.ng [journals.chemsociety.org.ng]

- 17. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 18. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. m.youtube.com [m.youtube.com]

- 20. jk-sci.com [jk-sci.com]

- 21. benchchem.com [benchchem.com]

- 22. CN103396369A - Method for preparing 2-chloro-4-nitroimidazole - Google Patents [patents.google.com]

Reactivity of the C-Cl bond in 2-Chloro-1-ethyl-1H-imidazole

An In-Depth Technical Guide to the Reactivity of the C-Cl Bond in 2-Chloro-1-ethyl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the structural core of numerous biologically active compounds and approved pharmaceuticals.[1][2] this compound represents a versatile building block where the chlorine atom at the C2 position serves as a key synthetic handle for molecular elaboration. This guide provides a detailed examination of the reactivity of this C-Cl bond, focusing on its susceptibility to nucleophilic aromatic substitution and its utility in modern palladium-catalyzed cross-coupling reactions. We will explore the underlying electronic principles governing this reactivity and provide detailed, field-proven protocols for its most critical transformations, including Suzuki-Miyaura coupling and Buchwald-Hartwig amination. The insights and methodologies presented herein are intended to empower researchers in drug discovery to leverage this scaffold for the efficient construction of novel molecular entities.

Introduction: The Strategic Importance of the Imidazole Scaffold

Nitrogen-containing heterocycles are cornerstones of modern drug discovery, with the imidazole moiety holding a place of particular distinction.[3] Its presence in essential biomolecules, such as the amino acid histidine, underpins its ability to engage in critical biological interactions.[4][5] In medicinal chemistry, the imidazole ring is valued for its unique electronic properties, metabolic stability, and its capacity to act as a hydrogen bond donor and acceptor, making it an ideal scaffold for designing enzyme inhibitors, particularly kinase inhibitors.[1][2]

The functionalization of the imidazole core is central to tuning its pharmacological profile. This compound is a strategically designed building block for this purpose. The ethyl group at the N1 position enhances solubility and modulates electronic properties, while the chloro group at the C2 position provides a reactive site for introducing molecular diversity. The C-Cl bond is not merely a leaving group; its reactivity is the gateway to a vast chemical space, accessible through robust and well-established synthetic methodologies. Understanding the principles that govern its transformation is paramount for its effective use in synthetic campaigns.

Synthesis and Physicochemical Properties

The synthesis of this compound can be adapted from established methods for similar 2-chloroimidazoles. A common and effective approach involves the chlorination of the corresponding imidazolone precursor, 1-ethyl-1H-imidazol-2(3H)-one. This transformation is typically achieved using potent chlorinating agents like phosphorus oxychloride (POCl₃).[6]

General Synthetic Workflow:

-

Precursor Synthesis: The synthesis begins with the N-alkylation of imidazole or a related precursor to install the ethyl group at the N1 position, followed by steps to form the 1-ethyl-1H-imidazol-2(3H)-one intermediate.

-

Chlorination: The imidazolone is then treated with a chlorinating agent such as phosphorus oxychloride, often at elevated temperatures, to replace the carbonyl oxygen with a chlorine atom, yielding the target compound.[6]

Table 1: Physicochemical Properties of 2-Chloro-1-methyl-1H-imidazole (as a proxy for the ethyl analogue)

| Property | Value | Source |

| Molecular Formula | C₄H₅ClN₂ | [7] |

| Molecular Weight | 116.55 g/mol | [7] |

| IUPAC Name | 2-chloro-1-methylimidazole | [7] |

| CAS Number | 253453-91-7 | [7] |

Note: Detailed experimental data for the 1-ethyl derivative is not widely published; data for the closely related 1-methyl analogue (CAS 253453-91-7) is provided as a reasonable estimate for physicochemical properties.

Electronic Nature and Reactivity of the C-Cl Bond

The reactivity of the C-Cl bond at the C2 position of the imidazole ring is a direct consequence of the ring's electronic nature. The two nitrogen atoms significantly influence the electron distribution. The N1 nitrogen is pyrrole-like, donating electron density into the ring system, while the N3 nitrogen is pyridine-like, acting as an electron-withdrawing imine.

The C2 carbon is situated between these two nitrogen atoms, making it electron-deficient. This inherent electron deficiency is the primary driver for the two major classes of reactions that the C-Cl bond undergoes:

-

Nucleophilic Aromatic Substitution (SNAr): The electron-poor nature of the C2 carbon makes it highly susceptible to attack by nucleophiles. The reaction proceeds through a stabilized anionic intermediate (Meisenheimer complex), and the aromaticity is restored upon expulsion of the chloride ion.[8][9]

-

Oxidative Addition to a Metal Center: In palladium-catalyzed cross-coupling reactions, the electron deficiency and the polarizability of the C-Cl bond facilitate the oxidative addition of a low-valent palladium(0) catalyst. This is the crucial first step in widely used transformations like Suzuki and Buchwald-Hartwig reactions.[10][11]

Key Transformations of the C-Cl Bond

The C-Cl bond in this compound is a versatile handle for introducing new carbon-carbon and carbon-nitrogen bonds, which are fundamental linkages in pharmaceutical compounds.

Nucleophilic Aromatic Substitution (SNAr)

SNAr provides a direct and often metal-free method for functionalization. The reaction works best with strong nucleophiles, such as alkoxides, thiolates, and amines. The mechanism is a two-step addition-elimination process.[9][12]

Caption: The Addition-Elimination mechanism of SNAr.

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), add this compound (1.0 eq.).

-

Solvent and Reagents: Add a suitable polar aprotic solvent such as DMF or DMSO. Add the desired amine nucleophile (1.2-1.5 eq.) and a non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0 eq.).

-

Reaction Conditions: Heat the reaction mixture to 80-120 °C.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling has revolutionized modern synthesis, and the C-Cl bond of this compound is an excellent substrate for these transformations, particularly with modern, highly active catalyst systems.

The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds by coupling the chloro-imidazole with an organoboron species, typically a boronic acid or its ester.[11][13] This reaction is fundamental for synthesizing biaryl and heteroaryl-aryl structures prevalent in drug candidates.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. 2-Chloro-1-methyl-1H-imidazole | C4H5ClN2 | CID 2773332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 10. jk-sci.com [jk-sci.com]

- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 12. m.youtube.com [m.youtube.com]

- 13. Suzuki Coupling [organic-chemistry.org]

An In-depth Technical Guide to the Electronic Properties of N-alkylated 2-Chloroimidazoles

Introduction

The imidazole ring is a cornerstone in medicinal chemistry and materials science, lauded for its versatile biological activities and unique chemical properties.[1][2] Its electron-rich nature and aromaticity make it a privileged scaffold in numerous pharmaceuticals.[1][3] The introduction of substituents onto the imidazole core allows for the fine-tuning of its electronic characteristics, which in turn dictates its reactivity, binding affinity to biological targets, and overall efficacy. This guide focuses on a specific, yet highly significant, class of these compounds: N-alkylated 2-chloroimidazoles .

The presence of a chlorine atom at the C2 position and an alkyl group at one of the nitrogen atoms introduces a fascinating interplay of electronic effects. The chloro group, being highly electronegative, acts as a potent electron-withdrawing group, significantly modulating the electron density distribution across the imidazole ring.[4] Concurrently, the N-alkyl substituent introduces steric and electronic contributions that can influence tautomeric equilibria, nucleophilicity, and the overall three-dimensional structure.[5]

This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the electronic properties of N-alkylated 2-chloroimidazoles. We will delve into the theoretical underpinnings of their electronic structure, detail experimental methodologies for their characterization, and discuss the implications of these properties for their application, particularly in drug design.[6][7]

The Interplay of Substituents: A Theoretical Framework

The electronic landscape of an N-alkylated 2-chloroimidazole is primarily governed by the inductive and resonance effects of its substituents. Understanding these effects is crucial for predicting the molecule's behavior.

-

The 2-Chloro Substituent: As a halogen, chlorine exerts a strong -I (negative inductive) effect, withdrawing electron density from the imidazole ring. This withdrawal is most pronounced at the C2 position and attenuates with distance. The consequence of this is a general decrease in the electron density of the aromatic system, making the ring less susceptible to electrophilic attack compared to unsubstituted imidazole.[4]

-

The N-Alkyl Substituent: The N-alkyl group primarily exerts a +I (positive inductive) effect, donating electron density to the ring. The nature of the alkyl group (e.g., methyl, ethyl, benzyl) influences the magnitude of this effect. N-alkylation also has a profound impact on the tautomeric equilibrium of the imidazole ring, fixing the position of the substituent and preventing the proton shuttling seen in N-unsubstituted imidazoles.[8]

The net electronic character of the molecule is a balance of these opposing forces. This balance can be conceptually quantified using Hammett substituent constants (σ) , which provide an empirical measure of the electron-donating or -withdrawing nature of a substituent.[1][9][10]

Visualizing the Electronic Tug-of-War

The following diagram illustrates the key electronic influences on the N-alkylated 2-chloroimidazole core.

Caption: Opposing electronic effects on the imidazole ring.

Computational Analysis: A Window into Molecular Orbitals

Density Functional Theory (DFT) has become an indispensable tool for elucidating the electronic structure and properties of molecules.[11][12][13] By solving the Schrödinger equation within a framework of electron density, DFT allows for the accurate calculation of various electronic descriptors.

Key DFT-Calculated Properties

-

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's reactivity.[12][14] The energy of the HOMO is related to the ability to donate an electron, while the LUMO energy reflects the ability to accept an electron. The HOMO-LUMO gap (ΔE) is a crucial indicator of chemical stability and reactivity; a smaller gap generally implies higher reactivity.[12] For N-alkylated 2-chloroimidazoles, the electron-withdrawing chloro group is expected to lower the energy of both the HOMO and LUMO, while the N-alkyl group will have a raising effect.

-

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the van der Waals surface of a molecule.[15][16][17][18] It allows for the identification of electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions. In N-alkylated 2-chloroimidazoles, the region around the non-alkylated nitrogen (N3) is expected to be the most electron-rich, while the area around the C2-Cl bond will be electron-deficient.

Standard Computational Protocol

A robust DFT analysis of an N-alkylated 2-chloroimidazole can be performed following these steps:

-

Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation. A common and reliable method is the B3LYP functional with a 6-311G(d,p) basis set.[11]

-

Frequency Calculation: A frequency calculation is performed on the optimized geometry to ensure it is a true minimum (no imaginary frequencies).

-

Property Calculation: Using the optimized geometry, single-point energy calculations are performed to obtain the HOMO and LUMO energies, and to generate the MEP surface.

Caption: A typical DFT workflow for electronic property analysis.

Experimental Characterization Techniques

While computational methods provide invaluable theoretical insights, experimental validation is paramount. A suite of spectroscopic and electrochemical techniques can be employed to probe the electronic properties of N-alkylated 2-chloroimidazoles.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes an electron from a lower energy orbital to a higher one, typically from the HOMO to the LUMO or other low-lying unoccupied orbitals. Imidazole and its derivatives typically exhibit characteristic π → π* transitions.[19][20] The position of the absorption maximum (λmax) is sensitive to the electronic effects of the substituents. Electron-withdrawing groups like chlorine can cause a hypsochromic (blue) shift, while electron-donating groups may lead to a bathochromic (red) shift.[21][22]

Standard Experimental Protocol for UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the N-alkylated 2-chloroimidazole in a suitable UV-transparent solvent (e.g., ethanol, acetonitrile) of a known concentration.

-

Blank Measurement: Record the absorbance of the pure solvent in a quartz cuvette.

-

Sample Measurement: Record the absorbance of the sample solution across the appropriate wavelength range (typically 200-400 nm for imidazoles).

-

Data Analysis: Identify the λmax and calculate the molar absorptivity (ε) using the Beer-Lambert law.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating molecular structure and probing the electronic environment of individual atoms. For N-alkylated 2-chloroimidazoles, both 1H and 13C NMR are informative.[8][23][24][25]

-

1H NMR: The chemical shifts of the imidazole ring protons are sensitive to the electron density. The electron-withdrawing effect of the chloro group will generally cause the ring protons to resonate at a lower field (higher ppm) compared to unsubstituted imidazole.

-